molecular formula C20H14BrNO B14194413 2-([1,1'-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one CAS No. 918331-53-0

2-([1,1'-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B14194413
CAS No.: 918331-53-0
M. Wt: 364.2 g/mol
InChI Key: UKKUQSIAJSWZQN-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one is an organic compound that features a biphenyl group attached to a brominated isoindolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of derivatives with various functional groups.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one is unique due to its combination of a biphenyl group with a brominated isoindolinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

918331-53-0

Molecular Formula

C20H14BrNO

Molecular Weight

364.2 g/mol

IUPAC Name

5-bromo-2-(3-phenylphenyl)-3H-isoindol-1-one

InChI

InChI=1S/C20H14BrNO/c21-17-9-10-19-16(11-17)13-22(20(19)23)18-8-4-7-15(12-18)14-5-2-1-3-6-14/h1-12H,13H2

InChI Key

UKKUQSIAJSWZQN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)N1C3=CC=CC(=C3)C4=CC=CC=C4

Origin of Product

United States

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